[1-(aminomethyl)-4-methylcyclohexyl]methanol
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Overview
Description
[1-(aminomethyl)-4-methylcyclohexyl]methanol: is an organic compound with the molecular formula C8H17NO It is a derivative of cyclohexane, featuring an aminomethyl group and a hydroxymethyl group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(aminomethyl)-4-methylcyclohexyl]methanol typically involves the following steps:
Formation of the Cyclohexane Ring: The starting material, 4-methylcyclohexanone, undergoes a reductive amination reaction with formaldehyde and ammonia or an amine to introduce the aminomethyl group.
Hydroxylation: The resulting intermediate is then subjected to hydroxylation to introduce the hydroxymethyl group, forming the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(aminomethyl)-4-methylcyclohexyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions, where the hydroxyl or amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [1-(aminomethyl)-4-methylcyclohexyl]methanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine:
Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [1-(aminomethyl)-4-methylcyclohexyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl and hydroxymethyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
[1-(aminomethyl)cyclohexyl]methanol: A closely related compound with similar structural features but lacking the methyl group on the cyclohexane ring.
4-Methylcyclohexanemethanol: Another related compound with a hydroxymethyl group but without the aminomethyl group.
Uniqueness:
Structural Features: The presence of both aminomethyl and hydroxymethyl groups on the cyclohexane ring makes [1-(aminomethyl)-4-methylcyclohexyl]methanol unique, providing distinct chemical and biological properties.
Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance.
Properties
IUPAC Name |
[1-(aminomethyl)-4-methylcyclohexyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8-2-4-9(6-10,7-11)5-3-8/h8,11H,2-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYAXJWNGBOQSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(CN)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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